N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(17-10-13-4-1-2-6-16(13)22-17)21-11-14-5-3-8-20-18(14)15-7-9-24-12-15/h1-10,12,22H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKOZHYVDZWDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyridine-Thiophene Assembly
The pyridine-thiophene subunit is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-2-(bromomethyl)pyridine and thiophen-3-ylboronic acid. This method, adapted from electroluminescent compound syntheses, proceeds as follows:
Reagents :
- 3-Bromo-2-(bromomethyl)pyridine (1.0 equiv)
- Thiophen-3-ylboronic acid (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2.0 equiv)
- Dioxane/H₂O (4:1), reflux, 12 h
Outcome :
- Yield: 85–90%
- Product: 2-(Thiophen-3-yl)-3-(bromomethyl)pyridine
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the bromopyridine, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The bromomethyl group at C3 is retained for subsequent amination.
Nucleophilic Amination of the Bromomethyl Group
The bromomethyl intermediate undergoes nucleophilic substitution with aqueous ammonia:
Conditions :
- 2-(Thiophen-3-yl)-3-(bromomethyl)pyridine (1.0 equiv)
- NH₃ (aq., 28%), EtOH, 60°C, 6 h
Outcome :
- Yield: 75–80%
- Product: 2-(Thiophen-3-yl)pyridin-3-ylmethanamine
Characterization :
- ¹H NMR (DMSO-d6): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine H6), 8.12 (d, J = 7.9 Hz, 1H, pyridine H4), 7.78 (dd, J = 4.8, 7.9 Hz, 1H, pyridine H5), 7.45–7.42 (m, 2H, thiophene H2/H5), 4.12 (s, 2H, CH₂NH₂).
Synthesis of 1H-Indole-2-Carboxylic Acid
Fischer Indole Synthesis
Indole-2-carboxylic acid is prepared via the Fischer indole synthesis, cyclizing phenylhydrazine with ethyl pyruvate under acidic conditions:
Reagents :
- Phenylhydrazine (1.0 equiv)
- Ethyl pyruvate (1.2 equiv)
- H₂SO₄ (conc.), Δ, 4 h
Outcome :
- Yield: 70–75%
- Product: Ethyl indole-2-carboxylate
Saponification to Carboxylic Acid
The ester is hydrolyzed to the carboxylic acid:
Conditions :
- Ethyl indole-2-carboxylate (1.0 equiv)
- NaOH (2.0 equiv), H₂O/EtOH, reflux, 3 h
- Acidification with HCl to pH 2
Outcome :
- Yield: 90–95%
- Product: 1H-Indole-2-carboxylic acid
Characterization :
Amide Coupling via Carbodiimide Chemistry
The final step involves coupling the amine and carboxylic acid fragments using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
Reagents :
- 2-(Thiophen-3-yl)pyridin-3-ylmethanamine (1.0 equiv)
- 1H-Indole-2-carboxylic acid (1.1 equiv)
- EDC (1.2 equiv), HOBt (1.2 equiv)
- DMF, RT, 24 h
Outcome :
- Yield: 80–85%
- Product: N-{[2-(Thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide
Optimization Notes :
- Solvent Selection : DMF enhances solubility of both fragments.
- Catalyst : HOBt suppresses racemization and accelerates coupling.
Characterization :
- HRMS : m/z [M+H]⁺ calcd. for C₁₉H₁₅N₃OS: 333.0912; found: 333.0915.
- ¹³C NMR : δ 165.8 (C=O), 151.2 (pyridine C2), 136.5 (thiophene C3), 124.9 (indole C2).
Alternative Synthetic Routes and Comparative Analysis
Ullmann-Type Coupling for Pyridine-Thiophene Assembly
An alternative to Suzuki coupling employs a copper-catalyzed Ullmann reaction between 3-iodo-2-(iodomethyl)pyridine and thiophen-3-ylzinc chloride:
Conditions :
- CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- DMF, 100°C, 24 h
Outcome :
Microwave-Assisted Amidation
Accelerating the coupling step via microwave irradiation reduces reaction time:
Conditions :
- MW, 100°C, 30 min
Outcome :
Scale-Up Considerations and Industrial Relevance
Cost-Efficiency of Suzuki Coupling
The Suzuki-Miyaura method is preferred for large-scale synthesis due to:
Environmental Impact
- Solvent Recovery : DMF is distilled and reused.
- Waste Streams : Bromide byproducts are neutralized with Ca(OH)₂.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites due to the presence of electron-rich aromatic systems and the hydroxyl-containing side chain:
-
Indole Ring Oxidation : The indole nucleus is susceptible to oxidation under acidic conditions. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in aqueous sulfuric acid oxidizes the indole’s pyrrole ring to form quinoline derivatives.
-
Thiophene Ring Oxidation : Thiophene undergoes electrophilic oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA), yielding sulfoxide or sulfone derivatives.
Table 1: Oxidation Reaction Conditions and Products
| Oxidizing Agent | Reaction Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 4 hours | Quinoline derivative | 65% |
| m-CPBA/DCM | RT, 2 hours | Thiophene sulfone | 78% |
Reduction Reactions
Reduction primarily targets the carboxamide group and aromatic rings:
-
Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, forming N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-methanamine.
-
Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) partially saturates the pyridine or thiophene rings, yielding tetrahydropyridine or dihydrothiophene derivatives.
Key Observations :
-
Sodium borohydride (NaBH₄) is ineffective for amide reduction, requiring stronger agents like LiAlH₄.
-
Selective hydrogenation of pyridine over thiophene is achievable using Rh/C at low pressure.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
-
Indole C3 Substitution : Bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) occurs at the indole C3 position due to its high electron density .
-
Thiophene Electrophilic Substitution : Thiophene undergoes halogenation or sulfonation at the α-position.
Table 2: Substitution Reaction Examples
| Reaction Type | Reagent | Site | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Indole C3 | 3-Bromo derivative | 72% |
| Nitration | HNO₃/H₂SO₄ | Pyridine C4 | 4-Nitro-pyridine | 58% |
Cross-Coupling Reactions
The pyridine and thiophene moieties participate in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : The thiophen-3-yl group reacts with aryl boronic acids in the presence of Pd(PPh₃)₄, enabling aryl-aryl bond formation .
-
Buchwald-Hartwig Amination : The pyridine nitrogen undergoes amination with aryl halides and amines.
Synthetic Applications :
-
Cross-coupling reactions are critical for introducing substituents to enhance pharmacological activity .
Mechanistic Insights
-
Amide Hydrolysis : Under acidic or basic conditions, the carboxamide hydrolyzes to indole-2-carboxylic acid and 2-(thiophen-3-yl)pyridin-3-ylmethanamine .
-
Radical Reactions : Photochemical irradiation generates indole-derived radicals, enabling C–H functionalization.
Synthetic Pathways
The compound is synthesized via a three-step strategy:
-
Indole Core Formation : Fischer indole synthesis using phenylhydrazine and ethyl pyruvate .
-
Thiophene-Pyridine Coupling : Suzuki-Miyaura coupling of 3-thiopheneboronic acid with 3-bromopyridine.
-
Carboxamide Formation : Amide coupling of indole-2-carboxylic acid with 2-(thiophen-3-yl)pyridin-3-ylmethanamine using HATU/DIPEA .
Optimization Notes :
-
Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C, with degradation pathways involving decarboxylation and ring-opening.
-
pH Sensitivity : The carboxamide hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide exhibits significant anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, with an IC50 value indicating potent activity against colorectal carcinoma.
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 5.0 | Induction of apoptosis |
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Studies have reported effective inhibition against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating its potential for treating infections.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to modulate inflammatory pathways. Its interaction with cyclooxygenase (COX) enzymes has been documented, suggesting a mechanism similar to established anti-inflammatory drugs.
Anticancer Research
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent in oncology.
Antimicrobial Research
Another study focused on the antimicrobial efficacy of related indole derivatives, establishing a framework for understanding the activity of this compound against bacterial pathogens.
Mechanism of Action
The mechanism of action of N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to bind to various active sites, potentially inhibiting or activating biological pathways. For example, it may inhibit kinases or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analog 1: (R)-N-((4-Methoxy-6-Methyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-2-Methyl-1-(1-(1-Methylpiperidin-4-yl)Ethyl)-1H-Indole-3-Carboxamide
Key Features :
- Core Structure : Indole-3-carboxamide linked to a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine moiety.
- Synthesis : Achieved via reductive amination using formaldehyde and sodium triacetoxyborohydride in THF (66% yield) .
- Physicochemical Data : LC-MS m/z 451 [M + H]+, indicating a molecular weight of ~450.4 g/mol.
Comparison :
The absence of a thiophene ring and the presence of a 2-oxo-dihydropyridine group distinguish this analog. The methylpiperidinyl substituent may improve metabolic stability compared to the pyridine-thiophene hybrid in the target compound.
Structural Analog 2: N-(3-Acetyl-1-Ethyl-1H-Indol-2-yl)Thiophene-2-Carboxamide
Key Features :
- Core Structure : Thiophene-2-carboxamide linked to a 1-ethyl-3-acetylindole.
- Substituents : Acetyl and ethyl groups on the indole ring may influence electronic properties and steric bulk.
- Characterization : 1H NMR data confirmed regioselective synthesis, likely via Pd-catalyzed amidation .
However, the acetyl group in this analog could reduce solubility compared to the pyridine-thiophene hybrid in the target compound.
Structural Analog 3: N-(1-Allyl-5-Substituted-1H-Indol-2-yl)-N-(2-Iodo-4-Substitutedphenyl)Thiophene-2-Sulfonamide
Key Features :
- Core Structure : Thiophene-2-sulfonamide linked to a 1-allylindole and iodophenyl group.
- Synthesis : Pd-mediated coupling with Cs₂CO₃ and I₂ in acetonitrile .
- Substituents : Iodo and allyl groups introduce steric and electronic complexity.
Comparison :
The sulfonamide group and iodine substituent differentiate this compound from the target molecule. These groups may enhance halogen bonding but reduce metabolic stability.
Research Implications and Limitations
- Structural Insights : The pyridine-thiophene hybrid in the target compound may offer unique π-π stacking advantages over analogs with single heterocyclic systems.
- Synthetic Challenges : The absence of reported yields or routes for the target compound highlights a gap in synthetic methodology compared to Analog 1 and Analog 3 .
- Data Limitations : Direct pharmacological comparisons are hindered by incomplete data for the target molecule. Further studies on its solubility, stability, and binding affinity are critical.
Biological Activity
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a unique structure that includes a thiophene ring and a pyridine moiety, contributing to its potential pharmacological effects. The IUPAC name for this compound is this compound, with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H12N4OS |
| Molecular Weight | 304.36 g/mol |
| CAS Number | 56603827 |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
Case Study: HCT116 Cell Line
A study evaluated the compound's cytotoxicity against the HCT116 cell line, revealing an IC50 value of approximately 11.9 μM, indicating potent anticancer activity. The compound was shown to induce apoptosis and cell cycle arrest at the S and G2/M phases, suggesting it disrupts normal cell division processes .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. It demonstrated significant activity against:
- Staphylococcus aureus (including MRSA strains)
- Escherichia coli
For instance, derivatives of indole compounds have shown MIC values as low as 1 μg/mL against MRSA, highlighting their potential as effective antimicrobial agents .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in various biological processes. Notably, it targets:
- Carbonic Anhydrase - Important for maintaining acid-base balance.
- Cholinesterase - Involved in neurotransmission.
The mechanism of action involves binding to the active sites of these enzymes, thereby inhibiting their functions and offering therapeutic potential in conditions like glaucoma and Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It halts cell proliferation by interfering with the cell cycle.
- Enzyme Binding : The compound's structure allows it to effectively bind to and inhibit specific enzymes.
Q & A
Basic Synthesis: What are the common synthetic routes for preparing N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide and its analogs?
Answer:
The compound can be synthesized via condensation reactions between functionalized indole and pyridine-thiophene intermediates. Key steps include:
- Method a : Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolone or arylthiourea in acetic acid (3–5 hours) to form thiazole-indole hybrids .
- Method b : Using chloroacetic acid and sodium acetate as catalysts under similar reflux conditions for cyclization .
For pyridine-thiophene intermediates, Pd-catalyzed amidation and cyclization are effective, as demonstrated in the synthesis of structurally related pyridoindoles .
Advanced Synthesis: How can reaction conditions be optimized to improve yields of this carboxamide derivative?
Answer:
Optimization strategies include:
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in pyridine-thiophene intermediates .
- Solvent selection : Acetic acid is critical for protonation and cyclization in indole-thiazole formation, while DMF or dichloromethane aids in amide coupling .
- Temperature control : Reflux at 80–100°C ensures complete cyclization without side-product formation .
Yields >80% are achievable with stoichiometric adjustments (e.g., 1.1 equiv of aldehyde derivatives) .
Basic Characterization: Which analytical techniques are essential for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Assign peaks for indole NH (~10–12 ppm), thiophene protons (δ 6.8–7.5 ppm), and pyridine-methyl groups (δ 2.5–3.5 ppm) .
- LC-MS : Confirm molecular weight (e.g., m/z = 361 [M+H]+ for analogs) and purity (>95%) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and NH/OH vibrations (3200–3400 cm⁻¹) .
Advanced Characterization: How to interpret complex NMR spectral data for structural elucidation?
Answer:
- Coupling patterns : Thiophene protons exhibit coupling (J = 3–5 Hz) due to adjacent sulfur atoms, while pyridine protons show deshielding (δ 7.5–8.5 ppm) .
- NOESY/ROESY : Resolve stereochemistry of methylene bridges (e.g., –CH₂– between pyridine and indole) .
- DEPT-135 : Differentiate CH₂ and CH₃ groups in aliphatic regions (e.g., methyl substituents on pyridine) .
Basic Biological Evaluation: What in vitro assays are used to screen this compound’s anticancer activity?
Answer:
- Cell viability assays : Measure GI₅₀ values (concentration for 50% growth inhibition) in NCI-60 cancer cell lines .
- Microtubule polymerization assays : Quantify tubulin polymerization inhibition using spectrophotometry (e.g., 36% reduction at 1 µM) .
Advanced Biological Evaluation: How to investigate microtubule disruption mechanisms using this compound?
Answer:
- Immunofluorescence microscopy : Visualize microtubule network collapse in SK-Mel 28 cells treated with 1 µM compound (e.g., loss of spindle polarity) .
- Western blotting : Separate soluble (S) and polymerized (P) tubulin fractions. A 2× increase in S/P ratio confirms microtubule destabilization .
- Cell cycle analysis : Flow cytometry reveals G2/M arrest, a hallmark of antimitotic agents .
Structure-Activity Relationship (SAR): How to design SAR studies for optimizing potency?
Answer:
- Core modifications : Replace thiophene with furan or benzene to assess electron-rich vs. electron-deficient heterocycles .
- Substituent effects : Introduce methoxy or hydroxyl groups on the indole ring to enhance hydrogen bonding with tubulin .
- Methylene linker flexibility : Shorten or rigidify the –CH₂– bridge to evaluate steric effects on binding .
Data Contradiction Analysis: How to resolve discrepancies in reported biological activities?
Answer:
- Assay variability : Compare protocols (e.g., cell line specificity, exposure time). For example, GI₅₀ values vary between leukemia (CCRF-CEM) and melanoma (SK-Mel 28) models .
- Solubility factors : Use DMSO concentration controls (<1%) to avoid false negatives in cell-based assays .
- Metabolic stability : Perform liver microsome assays to identify rapid degradation in certain models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
